
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a decyl chain, a methoxyacetyl group, and a trimethoxybenzoate moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and benzoate structures, followed by the introduction of the decyl and methoxyacetyl groups. Common reagents used in these reactions include alkyl halides, methoxyacetyl chloride, and trimethoxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Applications De Recherche Scientifique
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a drug precursor.
Industry: The compound can be utilized in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
- This compound analogs
- Other methoxyacetyl phenyl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications where similar compounds may not be as effective.
Propriétés
Numéro CAS |
649551-93-9 |
|---|---|
Formule moléculaire |
C29H40O7 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
[5-decyl-2-(2-methoxyacetyl)phenyl] 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(17-21)36-29(31)23-18-27(34-4)28(35-5)19-25(23)33-3/h15-19H,6-14,20H2,1-5H3 |
Clé InChI |
WCWSLBFIGXVWEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
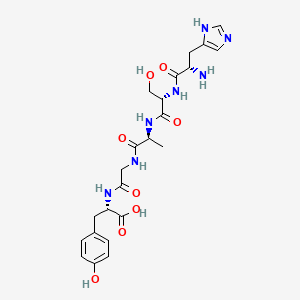
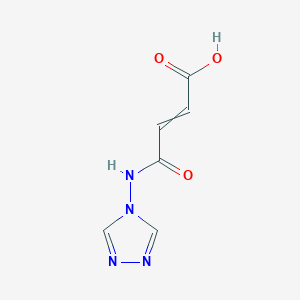
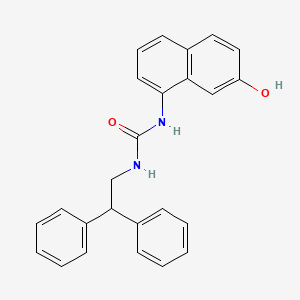
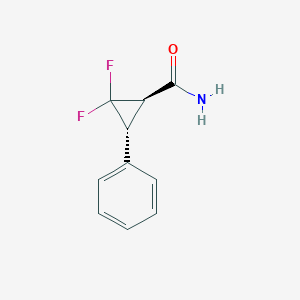
methanone](/img/structure/B15169354.png)
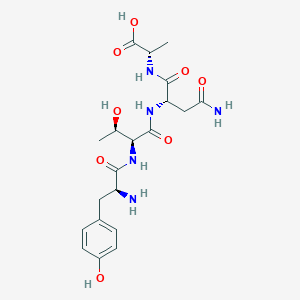
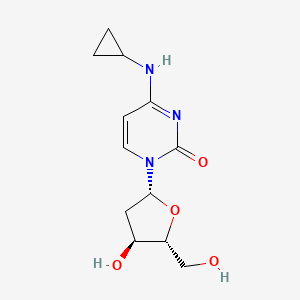
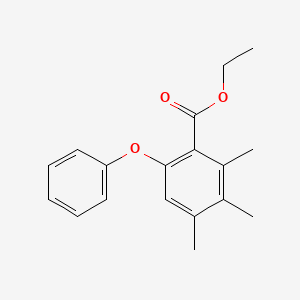
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
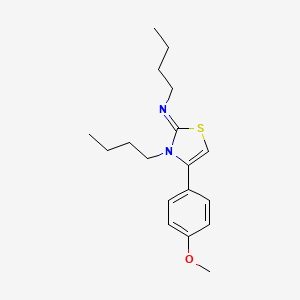

![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
